molecular formula C10H8N2O B1600334 6-Isocyanato-1-methyl-1H-indole CAS No. 898289-03-7

6-Isocyanato-1-methyl-1H-indole

Cat. No.: B1600334
CAS No.: 898289-03-7
M. Wt: 172.18 g/mol
InChI Key: NNPKUXMSIKSIDR-UHFFFAOYSA-N
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Description

6-Isocyanato-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The isocyanate group in this compound makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isocyanato-1-methyl-1H-indole can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-indole with phosgene or its derivatives to introduce the isocyanate group. The reaction typically requires a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the stability of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Safety measures are crucial due to the reactive nature of isocyanates.

Chemical Reactions Analysis

Types of Reactions

6-Isocyanato-1-methyl-1H-indole undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.

    Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as primary amines or alcohols, typically under mild conditions.

    Cycloaddition: Reagents like azides or nitriles, often requiring catalysts and elevated temperatures.

    Substitution Reactions: Electrophiles such as halogens or sulfonyl chlorides, usually in the presence of a Lewis acid catalyst.

Major Products Formed

    Ureas and Carbamates: From nucleophilic addition reactions.

    Heterocyclic Compounds: From cycloaddition reactions.

    Functionalized Indoles: From substitution reactions.

Scientific Research Applications

6-Isocyanato-1-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and materials with specific properties, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of 6-Isocyanato-1-methyl-1H-indole involves its reactivity with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is harnessed in various chemical and biological applications, where the compound can modify proteins or other biomolecules through covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    6-Isocyano-1-methyl-1H-indole: Similar in structure but with an isonitrile group instead of an isocyanate group.

    1-Methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of an isocyanate group.

    1-Methyl-1H-indole-2-carboxylic acid: Another carboxylic acid derivative with a different substitution pattern.

Uniqueness

6-Isocyanato-1-methyl-1H-indole is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other indole derivatives. This reactivity allows for the formation of a wide range of products through nucleophilic addition and other reactions, making it a valuable compound in synthetic chemistry and various applications.

Properties

IUPAC Name

6-isocyanato-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-12-5-4-8-2-3-9(11-7-13)6-10(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPKUXMSIKSIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467480
Record name 6-Isocyanato-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-03-7
Record name 6-Isocyanato-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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